2,6-Pyridinedicarboxylic acid, mono(phenylmethyl) ester
Overview
Description
2,6-Pyridinedicarboxylic acid, mono(phenylmethyl) ester is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a pyridine ring substituted with two carboxylic acid groups at the 2 and 6 positions, and a phenylmethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Pyridinedicarboxylic acid, mono(phenylmethyl) ester typically involves the esterification of 2,6-Pyridinedicarboxylic acid with benzyl alcohol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, which facilitates the formation of the ester bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like toluene or dichloromethane for several hours .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2,6-Pyridinedicarboxylic acid, mono(phenylmethyl) ester can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.
Reduction: The ester can be reduced to form alcohols.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ester group yields carboxylic acids, while reduction results in the formation of alcohols .
Scientific Research Applications
2,6-Pyridinedicarboxylic acid, mono(phenylmethyl) ester has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with various metals.
Industry: The compound is used in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism by which 2,6-Pyridinedicarboxylic acid, mono(phenylmethyl) ester exerts its effects depends on its specific application. In coordination chemistry, it acts as a ligand, binding to metal ions through its carboxylate and pyridine nitrogen atoms. This binding can influence the reactivity and stability of the metal complexes formed . In biological systems, the compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2,6-Pyridinedicarboxylic acid: Lacks the phenylmethyl ester group and is primarily used as a chelating agent.
2,5-Pyridinedicarboxylic acid: Similar structure but with carboxylic acid groups at the 2 and 5 positions.
3,5-Pyridinedicarboxylic acid: Carboxylic acid groups at the 3 and 5 positions, differing in reactivity and applications.
Uniqueness
2,6-Pyridinedicarboxylic acid, mono(phenylmethyl) ester is unique due to the presence of the phenylmethyl ester group, which imparts distinct chemical properties and reactivity. This makes it suitable for specific applications in coordination chemistry and materials science that other similar compounds may not be able to achieve .
Properties
IUPAC Name |
6-phenylmethoxycarbonylpyridine-2-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO4/c16-13(17)11-7-4-8-12(15-11)14(18)19-9-10-5-2-1-3-6-10/h1-8H,9H2,(H,16,17)/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUGIQUUGSSDEMD-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C2=CC=CC(=N2)C(=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10NO4- | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10767576 | |
Record name | 6-[(Benzyloxy)carbonyl]pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10767576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
125686-90-0 | |
Record name | 6-[(Benzyloxy)carbonyl]pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10767576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.